2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

Catalog No.
S12553813
CAS No.
M.F
C8H12F3NO2
M. Wt
211.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxyli...

Product Name

2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

IUPAC Name

2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(12)4-2-1-3-5(7)6(13)14/h5H,1-4,12H2,(H,13,14)

InChI Key

WDCVMISKVQCODT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)(C(F)(F)F)N

2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated amino acid characterized by its unique trifluoromethyl group, which enhances its chemical properties. Its molecular formula is C8H11F3O2, with a molecular weight of 211.18 g/mol. This compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its structural features and reactivity .

, including:

  • Amidation: Reaction with amines to form amides.
  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of a corresponding amine.

These reactions can be exploited for synthesizing more complex molecules or modifying existing compounds .

Several methods can be employed to synthesize 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid:

  • Nucleophilic Substitution: Utilizing trifluoromethylated cyclohexane derivatives as starting materials.
  • Reductive Amination: Combining a suitable cyclohexanone with trifluoroacetaldehyde followed by reduction.
  • Direct Fluorination: Introducing the trifluoromethyl group into the cyclohexane structure through fluorination techniques .

Each method has its advantages and limitations concerning yield, reaction conditions, and scalability.

The unique properties of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid make it suitable for various applications:

  • Pharmaceuticals: As a building block in the synthesis of new drugs.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: In the formulation of fluorinated polymers or coatings .

When comparing 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid with similar compounds, several noteworthy analogs emerge:

Compound NameMolecular FormulaKey Features
4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acidC8H11F3O2Similar fluorinated structure but different positioning of the amino group
1-(Trifluoromethyl)cyclohexane-1-carboxylic acidC8H11F3OLacks amino functionality; primarily used in industrial applications
4-(Trifluoromethyl)phenylalanineC9H10F3NIncorporates a phenyl group; relevant in peptide synthesis

The uniqueness of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid lies in its dual functional groups (amino and carboxylic), which allow for diverse chemical reactivity and potential applications in pharmaceutical development that are not present in the other compounds listed .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

211.08201311 g/mol

Monoisotopic Mass

211.08201311 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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